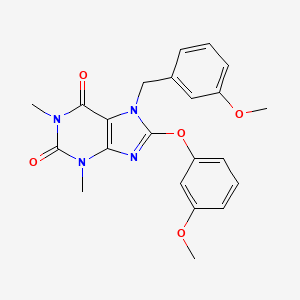
7-(3-methoxybenzyl)-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Metoxibencil)-8-(3-metoxifenoxi)-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona es un complejo compuesto orgánico con una estructura única que combina múltiples grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-(3-metoxibencil)-8-(3-metoxifenoxi)-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona normalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura principal de purina, seguida de la introducción de los grupos metoxibencilo y metoxifenoxi a través de reacciones de sustitución nucleofílica. Las condiciones de reacción a menudo requieren el uso de bases fuertes y disolventes como el dimetilsulfóxido (DMSO) o el tetrahidrofurano (THF) para facilitar las reacciones.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar el uso de máquinas de síntesis automatizadas que pueden manejar las complejas reacciones de múltiples pasos de manera eficiente. El proceso está optimizado para garantizar un alto rendimiento y pureza, que a menudo implica pasos de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-(3-Metoxibencil)-8-(3-metoxifenoxi)-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos metoxilo pueden oxidarse para formar los correspondientes aldehídos o ácidos carboxílicos.
Reducción: El compuesto puede reducirse para eliminar átomos de oxígeno, formando potencialmente alcoholes o aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica, introduciendo nuevos grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3), agentes reductores como el hidruro de litio y aluminio (LiAlH4) y varios electrófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos metoxilo puede producir aldehídos o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
7-(3-Metoxibencil)-8-(3-metoxifenoxi)-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 7-(3-metoxibencil)-8-(3-metoxifenoxi)-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y afectando varias vías bioquímicas. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-hidroxi-3-metoxibencil)-N-p-tolilacetamida
- 4-Bromo-N-(2-hidroxi-3-metoxibencil)anilina
- 4-Cloro-N-(2-hidroxi-3-metoxibencil)-3-nitroanilina
Singularidad
7-(3-Metoxibencil)-8-(3-metoxifenoxi)-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona es única debido a su combinación específica de grupos funcionales y su potencial para diversas aplicaciones. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para la investigación y los fines industriales.
Propiedades
Fórmula molecular |
C22H22N4O5 |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
8-(3-methoxyphenoxy)-7-[(3-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22N4O5/c1-24-19-18(20(27)25(2)22(24)28)26(13-14-7-5-8-15(11-14)29-3)21(23-19)31-17-10-6-9-16(12-17)30-4/h5-12H,13H2,1-4H3 |
Clave InChI |
XRCGESOJWNULQQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC(=C3)OC)CC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethyl-2-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11616460.png)
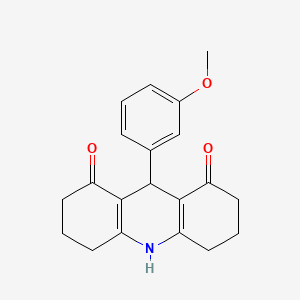
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616468.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11616470.png)
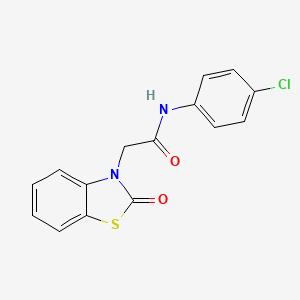
![ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11616480.png)
![3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616485.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate](/img/structure/B11616498.png)
![Diethyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11616506.png)
![N',N'-dimethyl-N-(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)ethane-1,2-diamine](/img/structure/B11616513.png)
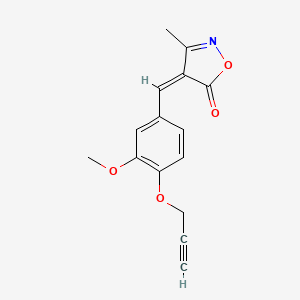
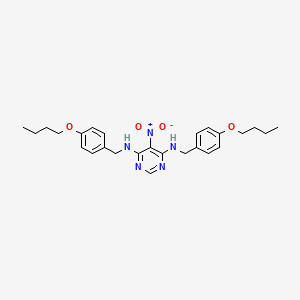
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2,3-dihydro-1H-indol-1-ylmethyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11616538.png)
